N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide
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Overview
Description
“N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide” is a chemical compound with the molecular formula C24H23N3O5 . It has an average mass of 433.457 Da and a monoisotopic mass of 433.163757 Da .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, a thiophene ring, and a carboxamide group . The benzofuran and thiophene rings are aromatic, contributing to the compound’s stability. The piperidine ring provides a site for potential reactions or further modifications .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . It has 5 freely rotating bonds . Its polar surface area is 92 Å2, and it has a molar refractivity of 116.5±0.3 cm3 . Its ACD/LogP is 1.13 .Scientific Research Applications
Metabolism and Disposition
N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, a novel orexin 1 and 2 receptor antagonist, was studied for its metabolism and disposition in humans. It is extensively metabolized, primarily via oxidation of the benzofuran ring, with significant excretion via feces. This study highlights the compound's metabolic pathways and potential for treating insomnia (Renzulli et al., 2011).
Receptor Interaction
Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), a potent CB1 cannabinoid receptor antagonist, provides insight into molecular interactions with receptors. This study used molecular orbital methods and comparative molecular field analysis to understand the binding interaction, offering a framework for designing receptor-specific drugs (Shim et al., 2002).
Antimicrobial and Antifungal Activities
Derivatives of benzofuran and piperidine have been explored for their antimicrobial and antifungal properties. For instance, studies on thiourea derivatives demonstrated significant anti-pathogenic activity against bacterial strains like Pseudomonas aeruginosa and Staphylococcus aureus, highlighting their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Enzyme Inhibition
Research on benzofuran carboxamide-N-benzyl pyridinium halide derivatives as new cholinesterase inhibitors indicates potential applications in treating neurodegenerative diseases. These compounds showed potent butyrylcholinesterase inhibitory activity, suggesting their use in developing treatments for conditions like Alzheimer's disease (Abedinifar et al., 2018).
Synthesis and Chemical Properties
Studies on the synthesis of related compounds, such as benzofurans from acrolein dimer and 1,3-dicarbonyl compounds, reveal the versatility and reactivity of these chemical structures. Such research underlines the potential for developing novel compounds with specific biological activities, including drug molecules like benzbromarone and amiodarone (Huang et al., 2019).
Safety And Hazards
properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3S/c21-15-10-18(27-12-15)19(24)22-11-13-5-7-23(8-6-13)20(25)17-9-14-3-1-2-4-16(14)26-17/h1-4,9-10,12-13H,5-8,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OECFMEDCBCSERT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=CS2)Br)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-4-bromothiophene-2-carboxamide |
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